C2-Benzylthio Pharmacophore: >20-Fold Potency Range Across Halogen-Substituted Analogs in MAO-B Inhibition
The C2-benzylthio moiety is a validated pharmacophore for MAO-B inhibition within the quinazolinone scaffold. In the most directly relevant SAR study, 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one demonstrated an IC₅₀ of 0.142 µM (competitive, reversible, Kᵢ = 0.068 µM), while the unsubstituted benzylthio analog exhibited an IC₅₀ of 3.03 µM, representing a 21.3-fold loss of potency when halogen is absent [1]. The meta-halogen series (Cl, Br, I) consistently produced sub-micromolar IC₅₀ values, establishing that a halogenated benzylthio group is critical for potency [1]. The target compound bearing a 2-chlorobenzylthio group extends this SAR by introducing an ortho-chlorine, which is not represented in the published meta-halogen series, offering the opportunity to probe ortho-versus-meta halogen effects.
| Evidence Dimension | MAO-B inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested; 2-chlorobenzylthio substitution at C2 predicts sub-micromolar MAO-B inhibition based on meta-halogen SAR |
| Comparator Or Baseline | 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one: IC₅₀ = 0.142 µM; 2-(benzylthio)quinazolin-4(3H)-one: IC₅₀ = 3.03 µM |
| Quantified Difference | 21.3-fold potency range between halogenated and unsubstituted benzylthio analogs |
| Conditions | Recombinant human MAO-B; fluorometric assay using kynuramine substrate; 15 min incubation at 37°C |
Why This Matters
Procurement of the 2-chlorobenzylthio ortho-substituted analog enables direct interrogation of positional halogen effects on MAO-B inhibition, a dimension absent from published meta-halogen SAR campaigns.
- [1] Qhobosheane, M. A.; Petzer, A.; Petzer, J. P.; Legoabe, L. J. Synthesis and Evaluation of 2-Substituted 4(3H)-Quinazolinone Thioether Derivatives as Monoamine Oxidase Inhibitors. M.Sc. Dissertation, North-West University, 2018. View Source
